molecular formula C19H19N3 B8783907 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-amine

2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-amine

Cat. No.: B8783907
M. Wt: 289.4 g/mol
InChI Key: IRQKGSUIGOEOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-amine is a useful research compound. Its molecular formula is C19H19N3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H19N3

Molecular Weight

289.4 g/mol

IUPAC Name

2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-amine

InChI

InChI=1S/C19H19N3/c20-19-15-8-4-5-9-17(15)21-18-10-11-22(13-16(18)19)12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H2,20,21)

InChI Key

IRQKGSUIGOEOEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C(C3=CC=CC=C3N=C21)N)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.55 g (97.80 mmol) of 2-aminobenzonitrile and 24.07 g (127.14 mmol) of N-benzylpiperidine-4-one were dissolved in 200 ml of ethyl acetate, to which 50.00 g (225.00 mmol) of trimethylsilyltrifluoromethane sulfonate was added dropwise at room temperature. After the end of the dropwise addition, the mixture was refluxed under heating for 6 hours. After air cooling, the produced crystals were filtered out and washed with 320 ml of ethyl acetate. The obtained crystals were dried, added to a mixed solution of 400 ml of water and 200 ml of ethanol and dissolved by heating. After air cooling, 250 ml of a 1N sodium hydroxide solution was added thereto and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated saline solution and dried over anhydrous sodium sulfate, and then the drying agent was filtered out. The filtrate was concentrated under reduced pressure and the residue was suspended in a mixed solution of 200 ml of ethyl acetate and 200 ml of hexane. The produced crystals were filtered out and further washed with the above mixed solution to obtain the title compound (27.39 g, 95% yield).
Quantity
11.55 g
Type
reactant
Reaction Step One
Quantity
24.07 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
95%

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